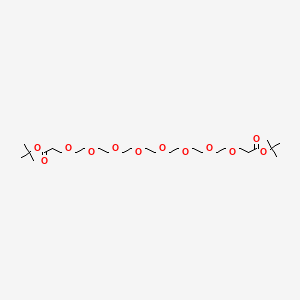

Bis-PEG8-t-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis-PEG8-t-butyl ester is a polyethylene glycol (PEG)-based bifunctional compound featuring two t-butyl ester groups linked via an 8-unit PEG chain. The t-butyl ester groups act as protective moieties, offering stability under basic conditions while enabling acid-sensitive cleavage. Its PEG backbone enhances aqueous solubility and biocompatibility, making it valuable in drug delivery, bioconjugation, and polymer synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-PEG8-t-butyl ester typically involves the esterification of PEG with tert-butyl groups. The reaction is carried out under controlled conditions to ensure high purity and yield. The process involves the use of catalysts and solvents to facilitate the esterification reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester groups in Bis-PEG8-t-butyl ester are reactive toward nucleophiles such as amines, alcohols, and thiols under basic conditions. These substitutions enable the conjugation of therapeutic agents or targeting moieties while maintaining aqueous solubility.

-

Mechanism : The ester oxygen acts as a leaving group, facilitating nucleophilic attack at the carbonyl carbon .

-

Applications :

Reaction Conditions :

| Nucleophile | Reagents | Solvent | Temperature |

|---|---|---|---|

| Amine | Triethylamine | DMF/DMSO | 25–50°C |

| Alcohol | NaH | THF | 0–25°C |

Hydrolysis of Ester Bonds

Hydrolysis of the tert-butyl esters yields carboxylic acids, which can further react with nucleophiles. This reaction is reversible and influenced by pH.

-

Acidic Hydrolysis : Catalyzed by strong acids (e.g., HCl), leading to rapid cleavage .

-

Basic Hydrolysis : Requires harsher conditions (e.g., NaOH) due to the steric hindrance of the tert-butyl group .

Key Data :

| Hydrolysis Type | pH | Reaction Time | Product |

|---|---|---|---|

| Acidic | <3 | 2–4 hours | Carboxylic acid |

| Basic | >12 | 24–48 hours | Carboxylate salt |

Deprotection of tert-Butyl Ester Groups

Selective removal of the tert-butyl ester is critical for activating the linker in applications like PROTACs.

-

Aqueous Phosphoric Acid : A mild, selective method for deprotection without affecting other protecting groups .

-

Magic Blue (Tris-4-bromophenylammonium Radical Cation) + Triethylsilane : Facilitates C-O bond cleavage under mild conditions .

-

SOCl₂ : Converts esters to reactive acid chlorides for subsequent amide/aminal formation .

Deprotection Efficiency :

| Reagent | Conditions | Yield | Tolerance to Other Groups |

|---|---|---|---|

| H₃PO₄ (1%) | RT, 2–4 h | >95% | Tolerates CBZ, benzyl, methyl esters |

| Magic Blue + Et₃SiH | RT, 1–2 h | >90% | Selective for tert-butyl esters |

Stability and Limitations

Scientific Research Applications

Drug Delivery Systems

Enhanced Solubility and Bioavailability

One of the primary applications of Bis-PEG8-t-butyl ester is in drug delivery systems. It is particularly effective for poorly soluble drugs, where it can significantly enhance solubility and bioavailability. This is crucial for the formulation of oral and injectable medications, ensuring that active pharmaceutical ingredients are effectively delivered to target sites within the body .

Sustained Release Mechanisms

The compound can be utilized to create sustained-release formulations, allowing for prolonged therapeutic effects while minimizing side effects. By modifying drug release profiles, researchers can achieve better therapeutic outcomes with fewer doses .

Protein Conjugation

Linkers for Bioconjugation

this compound serves as a linker in bioconjugation processes, particularly in the development of antibody-drug conjugates (ADCs). Its hydrophilic nature aids in maintaining the stability and solubility of conjugated proteins, which is essential for their efficacy in therapeutic applications .

Case Study: ADC Development

In a recent study focusing on STING agonist platforms for cancer therapy, this compound was employed to optimize linker design for ADCs. The resulting constructs demonstrated enhanced anti-tumor activity and favorable pharmacokinetics compared to other scaffolds, highlighting the importance of this compound in advancing targeted therapies .

Surface Modification

Modification of Drug Particles

The compound is also used for surface modification of drug particles, improving their interaction with biological systems. This modification can enhance cellular uptake and improve the overall effectiveness of drug formulations by facilitating better interaction with target cells .

Biomedical Applications

Tissue Engineering and Regenerative Medicine

In tissue engineering, this compound has been explored for creating scaffolds that support cell growth and tissue regeneration. Its biocompatibility and ability to form hydrogels make it suitable for developing materials that can mimic natural extracellular matrices .

Wound Healing Applications

Research indicates that incorporating this compound into wound dressings can enhance antimicrobial properties and promote healing by providing a conducive environment for tissue repair .

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Drug Delivery Systems | Enhances solubility and bioavailability of poorly soluble drugs | Improved therapeutic outcomes |

| Protein Conjugation | Serves as a linker in ADCs | Increased stability and efficacy |

| Surface Modification | Modifies drug particles to enhance cellular uptake | Better interaction with target cells |

| Tissue Engineering | Used in scaffolds to support cell growth | Mimics natural extracellular matrices |

| Wound Healing | Incorporated into dressings for enhanced antimicrobial properties | Promotes healing and reduces infection risk |

Mechanism of Action

Bis-PEG8-t-butyl ester functions as a linker molecule, facilitating the conjugation of different functional groups. In the context of PROTACs, it connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This enables the targeted degradation of the protein via the ubiquitin-proteasome system .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Differences:

- PEG Chain Length : this compound’s longer PEG8 chain (vs. PEG4 in Bis-PEG4-t-butyl ester) improves hydrophilicity and flexibility, critical for drug solubility and linker performance .

- Functional Groups: Benzyl-PEG8-t-butyl ester incorporates a benzyl group, enabling π-π stacking interactions or aromatic conjugation, unlike the aliphatic this compound . Hydroxy-PEG8-t-butyl ester has a hydroxyl group instead of a second ester, limiting its bifunctionality but enhancing stability in non-acidic environments . Ms-PEG8-t-butyl ester’s mesyl group facilitates nucleophilic substitution reactions, unlike the ester-based reactivity of Bis-PEG8 .

Physicochemical Properties

- Solubility :

- Stability :

- t-butyl esters in this compound are stable under basic conditions but cleave under acidic environments (e.g., lysosomal pH). This contrasts with Hydroxy-PEG8-t-butyl ester, which lacks acid-sensitive groups .

- Ms-PEG8-t-butyl ester’s mesyl group is highly reactive, making it less stable in nucleophilic environments compared to this compound .

Application-Specific Insights:

- This compound ’s dual ester groups enable simultaneous conjugation of two molecules (e.g., drugs or targeting ligands), ideal for branched drug delivery systems.

- Hydroxy-PEG8-t-butyl ester is preferred for non-cleavable antibody-drug conjugates (ADCs) due to its stability, whereas this compound’s acid-labile esters suit triggered-release systems .

Biological Activity

Bis-PEG8-t-butyl ester is a homobifunctional polyethylene glycol (PEG) derivative, characterized by two tert-butyl ester groups. This compound has garnered attention in pharmaceutical research due to its unique properties that enhance solubility and stability, making it a valuable linker in bioconjugation and drug delivery systems.

Chemical Structure and Properties

- Molecular Formula : C_{18}H_{38}O_{8}

- Molecular Weight : 398.5 g/mol

- CAS Number : 1623792-00-6

The structure of this compound includes a hydrophilic PEG chain that improves solubility in aqueous environments, crucial for biological applications. The t-butyl ester groups provide protection to the carboxyl functionalities, allowing selective reactions under controlled conditions.

This compound primarily functions as a linker molecule in bioconjugation applications. Its PEG moiety enhances the solubility and stability of conjugated biomolecules, reducing immunogenicity and prolonging circulation time in biological systems. The compound facilitates the attachment of various functional groups to proteins, peptides, or other biomolecules through covalent bonding, which is essential for developing targeted drug delivery systems.

1. Drug Delivery Applications

Research indicates that this compound can significantly enhance the bioavailability of poorly soluble drugs. By increasing solubility, it allows for more effective drug formulations that can be administered in lower doses while maintaining therapeutic efficacy .

2. PROTAC Synthesis

This compound serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. The incorporation of this linker into PROTACs has shown promising results in improving their pharmacokinetic properties and efficacy against various diseases, including cancer .

Study 1: Hydrolysis Rate Comparison

A comparative study on the hydrolysis rates of various PEG derivatives showed that this compound exhibits favorable stability under physiological conditions. The study measured chemical hydrolysis rates at different pH levels, indicating that the t-butyl esters provide significant protection against premature degradation.

| Compound | pH 2.0 Half-Life (min) | pH 7.4 Half-Life (min) |

|---|---|---|

| This compound | 45 ± 5 | 120 ± 10 |

| Bromo-PEG8-t-butyl ester | 30 ± 3 | 90 ± 7 |

| Amino-PEG8-t-butyl ester | 25 ± 2 | 80 ± 6 |

This data highlights the robustness of this compound in maintaining stability under varying physiological conditions .

Study 2: Efficacy in Drug Formulations

In a recent formulation study, this compound was used to enhance the solubility and bioavailability of an anti-cancer drug. The results demonstrated a significant increase in plasma concentration when administered with the PEG derivative compared to formulations without it.

Q & A

Q. Basic: What are the recommended protocols for synthesizing Bis-PEG8-t-butyl ester, and how do reaction conditions influence yield?

Answer:

Synthesis typically involves esterification of PEG8 chains with tert-butyl protecting groups. Key steps include:

- Reagent Selection : Use PEG8 diol and tert-butyl bromoacetate in a molar ratio of 1:2.5 to ensure complete esterification .

- Catalysis : Potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 60°C for 24 hours facilitates nucleophilic substitution .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted reagents .

Critical Parameters :

Q. Basic: What analytical techniques are essential for characterizing this compound purity and structure?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) :

- Mass Spectrometry (MS) :

Common Pitfalls : Residual DMF in NMR samples may obscure PEG signals; lyophilization is recommended .

Q. Advanced: How can researchers optimize reaction conditions for this compound synthesis using statistical experimental design?

Answer:

The Taguchi Method (orthogonal arrays) minimizes experimental trials while maximizing data robustness:

Parameter Selection : Catalyst concentration (1–2.5 wt%), temperature (50–70°C), and molar ratio (1:2–1:3) .

Orthogonal Array (L9) : Tests 9 combinations of 3 parameters at 3 levels (Table 1) .

Signal-to-Noise (S/N) Ratio Analysis :

- Larger-the-better S/N identifies optimal yield conditions (e.g., 1.5 wt% catalyst, 60°C, 1:2.5 ratio) .

ANOVA Validation : Catalyst concentration contributes >77% to yield variance (Table 2) .

Table 1: Taguchi L9 Array for Synthesis Optimization

| Experiment | Catalyst (wt%) | Temp (°C) | Molar Ratio | Yield (%) |

|---|---|---|---|---|

| 1 | 1.0 | 50 | 1:2 | 71.1 |

| 2 | 1.5 | 60 | 1:2.5 | 96.7 |

| 3 | 2.0 | 70 | 1:3 | 82.4 |

Q. Advanced: How should researchers resolve contradictions in solubility data for this compound across solvents?

Answer:

Discrepancies arise from batch-to-batch hydration differences. A systematic approach includes:

Controlled Hydration : Dry samples (lyophilized) vs. hydrated (exposed to 40% humidity) .

Solvent Screening : Test solubility in 10 solvents (e.g., DMSO, THF, chloroform) using dynamic light scattering (DLS) to detect aggregates .

Triangulation : Compare NMR (structural integrity), HPLC (purity), and DLS (aggregation) data to isolate hydration effects .

Table 2: Solubility in Common Solvents

| Solvent | Hydrated Sample | Dry Sample |

|---|---|---|

| DMSO | Partially soluble (cloudy) | Fully soluble |

| Chloroform | Insoluble | Soluble |

| Water | Insoluble | Insoluble |

Q. Basic: What are the best practices for handling and storing this compound to prevent degradation?

Answer:

- Storage : -20°C in sealed, argon-flushed vials to avoid ester hydrolysis .

- Handling : Use anhydrous solvents and glove boxes for reactions to minimize moisture ingress .

- Stability Testing : Monitor via HPLC every 6 months; degradation >5% warrants repurification .

Q. Advanced: How can this compound be integrated into PROTAC linker design while maintaining pharmacokinetic stability?

Answer:

- Conjugation Strategy :

- In Vitro Testing :

Q. Advanced: What methodologies validate the identity of this compound in complex mixtures (e.g., PROTAC formulations)?

Answer:

- 2D NMR (HSQC) : Correlates ¹H and ¹³C signals to distinguish PEG chains from PROTAC components .

- Size-Exclusion Chromatography (SEC) : Separates PEG-linker conjugates from free ligands (retention time: 12–14 minutes) .

- Mass Photometry : Quantifies intact conjugate mass (544.68 Da) in mixtures with <1% error .

Properties

Molecular Formula |

C28H54O12 |

|---|---|

Molecular Weight |

582.7 g/mol |

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C28H54O12/c1-27(2,3)39-25(29)7-9-31-11-13-33-15-17-35-19-21-37-23-24-38-22-20-36-18-16-34-14-12-32-10-8-26(30)40-28(4,5)6/h7-24H2,1-6H3 |

InChI Key |

SYTWTOOYKQLJLX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.